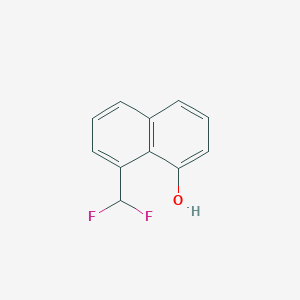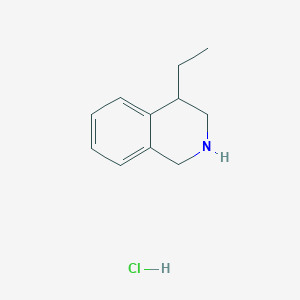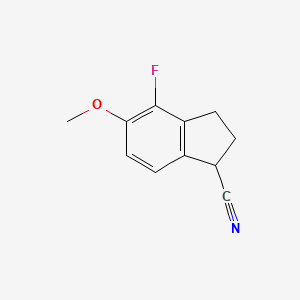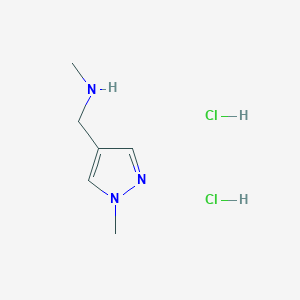
tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate typically involves the protection of the amino group using tert-butyl carbamate. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound can involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where the amino group can be replaced by other functional groups using various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It serves as a probe in NMR studies due to its unique chemical structure .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .
Industry: Industrially, it is used in the production of polymers and as an intermediate in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups attached. The pathways involved often include binding to active sites of enzymes, altering their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-aminobenzoate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate
Uniqueness: What sets tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate apart from similar compounds is its imidazole ring structure, which provides unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological molecules .
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-5-7(4-10)11-6-12/h5-6H,4,10H2,1-3H3 |
Clé InChI |
UUAPRNVNKQGDNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(N=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)











